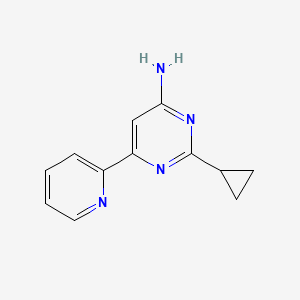
2-Cyclopropyl-6-(pyridin-2-yl)pyrimidin-4-amine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of pyrimidine derivatives, including “2-Cyclopropyl-6-(pyridin-2-yl)pyrimidin-4-amine”, involves the design of novel heterocyclic compounds with potential biological activities . These compounds are evaluated against immortalized rat hepatic stellate cells (HSC-T6) .Molecular Structure Analysis
The molecular structure of “this compound” is based on its molecular formula, C12H12N4. Further details about its structure could not be found in the available resources.Wissenschaftliche Forschungsanwendungen
Hybrid Catalysts in Synthesis
The pyranopyrimidine core, similar in structural complexity to "2-Cyclopropyl-6-(pyridin-2-yl)pyrimidin-4-amine," is crucial in medicinal and pharmaceutical industries due to its synthetic versatility and bioavailability. Research focuses on synthetic pathways employing hybrid catalysts, including organocatalysts and nanocatalysts, for developing pyranopyrimidine scaffolds. These catalysts show promise for synthesizing lead molecules in pharmaceutical research (Parmar, Vala, & Patel, 2023).
Chemical Properties and Complexes
Compounds structurally related to "this compound" have been explored for their chemical properties and potential in forming metal complexes. Their reactivity, spectroscopic properties, and biological activities are areas of significant interest. Studies aim to identify promising investigations into unknown analogues of these compounds (Boča, Jameson, & Linert, 2011).
Role in Anti-inflammatory and Anti-Alzheimer's Research
Pyrimidine derivatives are noted for their pharmacological effects, including anti-inflammatory and anti-Alzheimer's activities. The exploration of these compounds provides valuable insights into their potential medicinal applications. Detailed structure-activity relationship studies have been conducted to optimize their therapeutic efficacy and minimize adverse effects, highlighting the potential of pyrimidine structures in developing new treatment strategies for CNS disorders and inflammation (Rashid et al., 2021).
Zukünftige Richtungen
The future directions for “2-Cyclopropyl-6-(pyridin-2-yl)pyrimidin-4-amine” could involve further studies on its potential biological activities . It’s known that pyrimidinamine derivatives are considered promising agricultural compounds because of their outstanding activity and their mode of action which is different from other fungicides .
Wirkmechanismus
Target of Action
The primary target of 2-Cyclopropyl-6-(pyridin-2-yl)pyrimidin-4-amine is the Serine/threonine-protein kinase ATR . This protein plays a crucial role in cellular processes such as DNA damage response and cell cycle regulation .
Mode of Action
This compound acts as an inhibitor of the Serine/threonine-protein kinase ATR . By inhibiting this kinase, the compound interferes with the normal function of the protein, leading to changes in the cell cycle and DNA damage response .
Biochemical Pathways
Given its target, it is likely that it impacts the dna damage response pathway and cell cycle regulation
Result of Action
Given its mode of action, it is likely that the compound leads to alterations in cell cycle progression and the dna damage response
Biochemische Analyse
Biochemical Properties
2-Cyclopropyl-6-(pyridin-2-yl)pyrimidin-4-amine plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with serine/threonine protein kinase PLK4, a master regulator of centriole duplication . The compound binds to the active site of PLK4, inhibiting its activity and thereby affecting cell cycle regulation. Additionally, this compound exhibits interactions with other proteins involved in cell proliferation and survival, making it a valuable tool for cancer research .
Cellular Effects
This compound has been observed to influence various cellular processes. It induces cell cycle arrest and apoptosis in cancer cells, particularly breast cancer cells . The compound affects cell signaling pathways by inhibiting PLK4, leading to disrupted centriole duplication and impaired cell division. Furthermore, it impacts gene expression and cellular metabolism, contributing to its antiproliferative effects .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, particularly PLK4. By occupying the active site of PLK4, the compound inhibits its kinase activity, preventing the phosphorylation of downstream targets essential for centriole duplication . This inhibition leads to cell cycle arrest and apoptosis in cancer cells. Additionally, this compound may interact with other enzymes and proteins, further modulating cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time. The compound exhibits good plasma stability with a half-life exceeding 289.1 minutes and liver microsomal stability with a half-life over 145 minutes . These properties suggest that the compound remains active for extended periods, allowing for prolonged biochemical interactions. Long-term studies have shown that this compound maintains its inhibitory effects on PLK4 and continues to induce cell cycle arrest and apoptosis in cancer cells .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, the compound effectively inhibits PLK4 activity and induces antiproliferative effects without significant toxicity . At higher doses, toxic or adverse effects may be observed, highlighting the importance of determining the optimal dosage for therapeutic applications . Threshold effects and dose-response relationships have been studied to establish safe and effective dosage ranges for potential clinical use .
Metabolic Pathways
This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. The compound undergoes biotransformation in the liver, where it is metabolized by liver microsomes . These metabolic processes influence the compound’s bioavailability and activity, affecting its overall efficacy in biochemical and therapeutic applications .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target cells, enhancing its biochemical effects . The distribution of the compound within tissues is crucial for its therapeutic potential, as it determines the concentration and duration of its activity .
Subcellular Localization
The subcellular localization of this compound plays a vital role in its activity and function. The compound is directed to specific cellular compartments, such as the nucleus and cytoplasm, where it exerts its inhibitory effects on PLK4 and other target proteins . Post-translational modifications and targeting signals contribute to the precise localization of the compound, ensuring its effective interaction with biomolecules .
Eigenschaften
IUPAC Name |
2-cyclopropyl-6-pyridin-2-ylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4/c13-11-7-10(9-3-1-2-6-14-9)15-12(16-11)8-4-5-8/h1-3,6-8H,4-5H2,(H2,13,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNDAUDOXWZJQQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=CC(=N2)N)C3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001249756 | |
| Record name | 2-Cyclopropyl-6-(2-pyridinyl)-4-pyrimidinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001249756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1159820-21-9 | |
| Record name | 2-Cyclopropyl-6-(2-pyridinyl)-4-pyrimidinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1159820-21-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Cyclopropyl-6-(2-pyridinyl)-4-pyrimidinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001249756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(4-Methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid](/img/structure/B1463037.png)
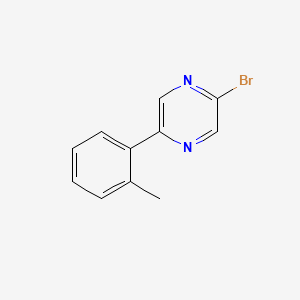
![2-(4-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B1463040.png)


![2-[Methyl(propan-2-yl)amino]acetic acid hydrochloride](/img/structure/B1463047.png)
![[3-(3-Pyridin-4-yl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]amine](/img/structure/B1463048.png)

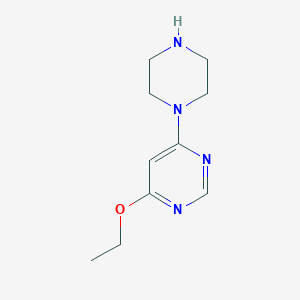
![1,3-Diethyl 2-{[(1-carbamoylcyclopentyl)amino]methylidene}propanedioate](/img/structure/B1463055.png)

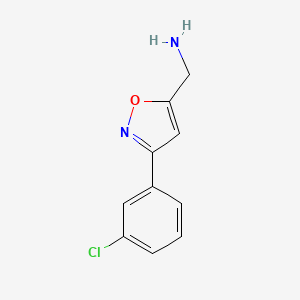
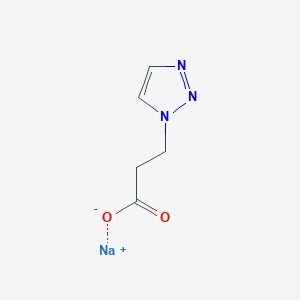
![2-{2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}aniline](/img/structure/B1463060.png)
